25,26,26,26,27,27,27-七氟胆固醇

描述

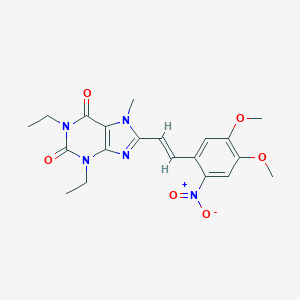

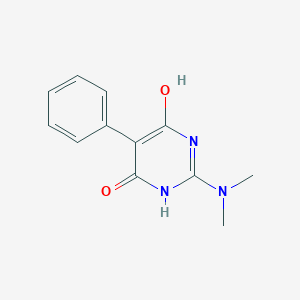

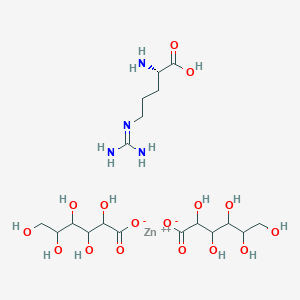

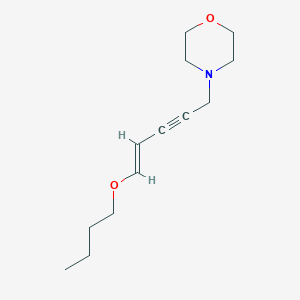

25,26,26,26,27,27,27-Heptafluorocholesterol, also known as F7-Cholesterol, is a fluorinated derivative of cholesterol . It is a cholesterol analog and is used as a helper lipid in conjunction with vectors for DNA transfection . It has potential biological applications .

Molecular Structure Analysis

The molecular formula of 25,26,26,26,27,27,27-Heptafluorocholesterol is C27H39OF7 . The molecular weight is 512.59 g/mol . The InChI key is DUAIJEYNEJQOCE-OLSVQSNTSA-N .Physical And Chemical Properties Analysis

F7-Cholesterol is a powder . It is not hygroscopic and not light sensitive . The storage temperature is -20°C .科学研究应用

生物学研究中的同位素标记:F7-胆固醇已被合成并标记了氘或氚,用于生物学研究,特别是高化学纯度和比活度研究 (Su, Wilson, & Schroepfer, 1999).

对血清胆固醇和固醇合成的影响:F7-胆固醇类似物已被证明会影响大鼠的血清胆固醇水平和食物消耗。它们代谢为氧化代谢产物在这些影响中起着重要作用 (Gerst et al., 1994).

固醇特性和对细胞影响的研究:F7-胆固醇的特性及其对细胞中 3-羟基-3-甲基戊二酰辅酶 A 还原酶活性的影响已被探索。该研究还讨论了其色谱和质谱特性 (Wilson et al., 1994).

心血管研究中的应用:已经对 F7-胆固醇的类似物(例如 26-氨基胆固醇和 27-羟基胆固醇)进行了研究,以了解它们对动脉肌细胞增殖和胆固醇稳态的影响,这对心血管健康至关重要 (Corsini et al., 1995).

医学应用的合成和特性:已经研究了各种 F7-胆固醇类似物的合成和特性,以了解它们对哺乳动物细胞中胆固醇代谢的潜在调节作用 (Swaminathan et al., 1993).

生物系统中的界面特性:已经表征了 F7-胆固醇与胆固醇和其他衍生物相比的界面特性,这对于理解膜动力学和脂质相互作用非常重要 (Kauffman, Westerman, & Carey, 2000).

临床化学分析:F7-胆固醇已被用作质谱法中测定血清总胆固醇的内标,突出了其在临床化学中的用途 (Wolthers, Hindriks, Muskiet, & Groen, 1980).

抗病毒活性:研究表明,与 F7-胆固醇在结构上相关的氧固醇,如 25-羟基胆固醇和 27-羟基胆固醇,对各种病原病毒表现出显着的抗病毒活性 (Civra et al., 2014).

作用机制

安全和危害

属性

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetrafluoro-6-(trifluoromethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H39F7O/c1-16(5-4-12-25(28,26(29,30)31)27(32,33)34)20-8-9-21-19-7-6-17-15-18(35)10-13-23(17,2)22(19)11-14-24(20,21)3/h6,16,18-22,35H,4-5,7-15H2,1-3H3/t16-,18+,19+,20-,21+,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUAIJEYNEJQOCE-OLSVQSNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C(F)(F)F)(C(F)(F)F)F)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C(F)(F)F)(C(F)(F)F)F)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H39F7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80897495 | |

| Record name | (3β)-25,26,26,26,27,27,27-Heptafluoro-cholest-5-en-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80897495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

25,26,26,26,27,27,27-Heptafluorocholesterol | |

CAS RN |

153463-21-9 | |

| Record name | 25,26,26,26,27,27,27-Heptafluorocholesterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153463219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3β)-25,26,26,26,27,27,27-Heptafluoro-cholest-5-en-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80897495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the fluorination of the cholesterol side chain in 25,26,26,26,27,27,27-Heptafluorocholesterol affect its interaction with cell membranes compared to cholesterol and hydroxycholesterols?

A1: Research indicates that 25,26,26,26,27,27,27-Heptafluorocholesterol exhibits interfacial properties very similar to cholesterol itself. [] This suggests that the fluorinated side chain mimics the spatial occupancy of cholesterol within cell membranes. Conversely, hydroxycholesterols, depending on the position of the hydroxyl group, can either expand or condense 1-palmitoyl-2-oleoyl-sn-3-glycero-phosphocholine (POPC) monolayers, indicating altered membrane interactions compared to cholesterol. []

Q2: Does 25,26,26,26,27,27,27-Heptafluorocholesterol influence cholesterol metabolism in a similar way to its non-fluorinated analog?

A2: Studies using cultured mammalian cells (CHO-K1 and HepG2) demonstrate that 25,26,26,26,27,27,27-Heptafluorocholesterol has little to no effect on 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase activity. [] HMG-CoA reductase is a key enzyme in the cholesterol biosynthesis pathway. This is in stark contrast to the potent inhibitory effect of 3β-Hydroxy-25,26,26,26,27,27,27-heptafluoro-5α-cholest-8(14)-en-15-one, another fluorinated analog, which effectively reduces HMG-CoA reductase activity. [] This suggests that the structural differences between these analogs, particularly the presence of the ketone group at the 15 position in the latter, play a crucial role in their influence on cholesterol metabolism.

Q3: What are the advantages of incorporating deuterium or tritium into the structure of 25,26,26,26,27,27,27-Heptafluorocholesterol for research purposes?

A3: The synthesis of 25,26,26,26,27,27,27-Heptafluorocholesterol labeled with deuterium or tritium at the C-23 position offers valuable tools for biological investigations. [] Deuterium labeling, confirmed by 1H, 2H, and 13C NMR, enables researchers to track the molecule's fate in metabolic studies and investigate its interactions within biological systems. [] The tritium-labeled analog, with its high specific activity (472 mCi/mmol), allows for sensitive detection and quantification in biological samples, facilitating studies on uptake, distribution, and metabolism of this fluorinated cholesterol analog. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

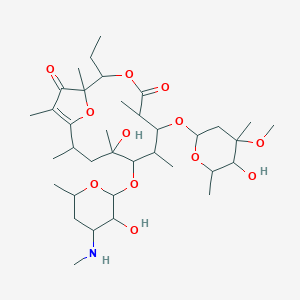

![3-[[(10E,12E,18Z,20E)-15-[(E)-10-[(N,N'-dimethylcarbamimidoyl)amino]dec-6-en-2-yl]-5,7,9,23,25,27,31,33,34,35-decahydroxy-8,10,14,22,26,30-hexamethyl-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,18,20-tetraen-3-yl]oxy]-3-oxopropanoic acid](/img/structure/B232499.png)

![[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (8S,9S,10R,13S,14S)-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B232583.png)